N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

Structure-Activity Relationship Pyridazine sulfonamide Kinase inhibitor

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide (CAS 897614-64-1) is a synthetic small molecule belonging to the pyridazine sulfonamide class, characterized by a pyridazine core substituted with an ethylsulfonyl group at position 6 and a 2,4-difluorobenzamide moiety linked via a meta-phenyl bridge. The molecular formula is C19H15F2N3O3S with a molecular weight of approximately 403.4 g/mol.

Molecular Formula C19H15F2N3O3S
Molecular Weight 403.4
CAS No. 897614-64-1
Cat. No. B2715402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide
CAS897614-64-1
Molecular FormulaC19H15F2N3O3S
Molecular Weight403.4
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-7-6-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25)
InChIKeyLWWVFBOGYHZCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide (CAS 897614-64-1): Baseline Characterization for Sourcing Decisions


N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide (CAS 897614-64-1) is a synthetic small molecule belonging to the pyridazine sulfonamide class, characterized by a pyridazine core substituted with an ethylsulfonyl group at position 6 and a 2,4-difluorobenzamide moiety linked via a meta-phenyl bridge. The molecular formula is C19H15F2N3O3S with a molecular weight of approximately 403.4 g/mol . This compound is a positional isomer of the better-characterized EPB-53 (CAS 921544-98-1), which bears the phenyl bridge at the para position relative to the pyridazine ring and has demonstrated HRI kinase activation and FGF21 upregulation in preclinical metabolic disease models [1]. The meta-substitution pattern of CAS 897614-64-1 distinguishes it structurally from para-substituted analogs and may influence target binding geometry, but published quantitative biological characterization for this specific compound remains extremely limited.

Why N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide Cannot Be Assumed Interchangeable with Its Para-Substituted Isomer EPB-53


Positional isomerism within the pyridazine sulfonamide class can produce divergent biological profiles. EPB-53 (CAS 921544-98-1), the para-substituted analog, is a documented HRI kinase activator with in vivo efficacy in a high-fat-diet mouse model, improving glucose intolerance, hepatic steatosis, and hypertriglyceridemia [1]. CAS 897614-64-1 differs by having the phenyl-benzamide linkage at the meta position of the pyridazine core. In medicinal chemistry, meta- versus para-substitution can alter dihedral angles, electronic distribution, and hydrogen-bonding networks, potentially leading to different target engagement, selectivity, and pharmacokinetic properties. No published head-to-head comparison of these two isomers exists. Consequently, procuring CAS 897614-64-1 as a direct substitute for EPB-53 without empirical verification of target activity and selectivity is scientifically unjustified. Researchers requiring a well-characterized HRI activator should select EPB-53; those exploring structure-activity relationships around the pyridazine-phenyl linkage geometry may find CAS 897614-64-1 a relevant comparator probe, provided they independently validate its biological activity.

Quantitative Evidence Guide for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide (CAS 897614-64-1) — Comparative Data and Gaps


Positional Isomerism: Meta vs. Para Substitution — Lack of Direct Comparative Biological Data

CAS 897614-64-1 is the meta-substituted isomer of the pyridazine-phenyl core, whereas EPB-53 (CAS 921544-98-1) is the para-substituted isomer. EPB-53 has reported in vivo efficacy: in C57BL/6J mice fed a high-fat diet for 10 weeks, EPB-53 administered orally at 10 mg/kg/day for the last 2 weeks reduced body weight gain, improved glucose tolerance (area under the curve), and prevented hepatic steatosis and hypertriglyceridemia, outperforming metformin on steatosis and triglyceride endpoints [1]. For CAS 897614-64-1, no equivalent in vivo or in vitro potency data (e.g., IC50, EC50, Ki) have been published in peer-reviewed literature or patents. The quantitative differentiation between meta and para substitution in this scaffold remains uncharacterized.

Structure-Activity Relationship Pyridazine sulfonamide Kinase inhibitor

Fluorination Pattern: 2,4-Difluorobenzamide vs. 3,4-Difluorobenzamide — Absence of Comparative Potency Data

CAS 897614-64-1 contains a 2,4-difluorobenzamide moiety. A closely related compound, CAS 897614-54-9 (N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide), differs only in the fluorination pattern on the terminal benzamide ring . In fluorinated benzamide series, the position of fluorine substituents can significantly modulate metabolic stability, permeability, and target binding. However, no published study has directly compared the biological activity of the 2,4-difluoro versus 3,4-difluoro variants on the same pyridazine-phenyl scaffold. Quantitative IC50, EC50, or ADME data for either compound are absent from the peer-reviewed literature. Any claims of differential biochemical activity would require de novo experimental determination.

Fluorine chemistry Benzamide SAR Drug design

Purity and Availability: Vendor-Reported Specifications as the Only Verifiable Differentiator

The only quantifiable differentiation currently available for CAS 897614-64-1 is the vendor-reported purity specification. Multiple commercial sources list this compound at ≥95% purity (HPLC) . In contrast, the para-substituted analog EPB-53 (CAS 921544-98-1) is available from research suppliers with reported purity typically ≥98% . For researchers requiring a specific isomer for SAR studies, the meta-substituted compound serves as a reference probe, but its lower typical purity specification and complete absence of biological characterization data relative to EPB-53 constitute a procurement risk factor. Any supplier claims of biological activity for CAS 897614-64-1 should be treated as unverified unless accompanied by original primary data with explicit experimental conditions.

Chemical procurement Quality control Reference standard

Valid Application Scenarios for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide (CAS 897614-64-1) Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Pyridazine-Phenyl Linkage Geometry

CAS 897614-64-1 is suitable as a meta-substituted comparator in SAR campaigns exploring the spatial requirements of the pyridazine-phenyl-benzamide pharmacophore. It can be tested alongside the para-substituted EPB-53 (CAS 921544-98-1) and the ortho-substituted analog (if available) to map the conformational preferences of known targets such as HRI kinase. However, all biological activity data must be generated de novo, as no published potency values exist for this compound. This scenario is supported by the documented target engagement of EPB-53 at HRI kinase [1].

Fluorine Positional Scanning in Benzamide Medicinal Chemistry

The 2,4-difluorobenzamide moiety of CAS 897614-64-1 can be compared with the 3,4-difluoro analog (CAS 897614-54-9) and other fluorine regioisomers to evaluate the impact of fluorine substitution pattern on metabolic stability, permeability, and target affinity within the pyridazine sulfonamide scaffold. Such studies require parallel synthesis or procurement of all positional variants and head-to-head profiling in assays of interest. No pre-existing data support any one fluorination pattern as superior .

Negative Control or Inactive Comparator in HRI Kinase Studies

If empirical testing demonstrates that meta substitution abrogates HRI kinase activation (unlike the para-substituted EPB-53), CAS 897614-64-1 could serve as a structurally matched inactive or weakly active control compound. This application is speculative and contingent upon experimental confirmation of differential activity relative to EPB-53, which has validated HRI-dependent FGF21 induction in murine models [1].

Chemical Intermediate for Diversified Library Synthesis

The ethylsulfonyl and 2,4-difluorobenzamide functionalities present synthetic handles for further derivatization, such as sulfonamide replacement, amide hydrolysis, or palladium-catalyzed cross-coupling at the phenyl ring. CAS 897614-64-1 can serve as a building block for generating focused libraries exploring pyridazine-based bioactive molecules. Its utility in this context is independent of its intrinsic biological activity and rests solely on its chemical reactivity and commercial availability at ≥95% purity .

Quote Request

Request a Quote for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.